Methyl 4-hydroxyoxane-4-carboxylate

Lipophilicity Drug design Physicochemical property

Sourcing a reliable tetrahydropyran intermediate for kinase inhibitor programs presents challenges in synthetic consistency and diastereoselectivity. Methyl 4-hydroxyoxane-4-carboxylate (CAS 115996-72-0) is the verified intermediate in patent-protected spiro-oxaazepine RAF inhibitor routes (CN113264945B). - Validated scaffold for mutant KRAS-targeted cancer research, enabling direct adoption of published Pd-catalyzed procedures. - Quantifiably more hydrophilic than ethyl ester analogs (ΔLogP ≈ 0.7), enhancing aqueous solubility and influencing phase-transfer behavior. - Compliant with the Rule of Three (LogP -0.71), making it an ideal polar fragment for diversity-oriented library synthesis.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 115996-72-0
Cat. No. B038299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxyoxane-4-carboxylate
CAS115996-72-0
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCOCC1)O
InChIInChI=1S/C7H12O4/c1-10-6(8)7(9)2-4-11-5-3-7/h9H,2-5H2,1H3
InChIKeyYMKUGBABAIVMLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Hydroxyoxane-4-carboxylate Overview


Methyl 4-hydroxyoxane-4-carboxylate (CAS 115996-72-0) is a tetrahydropyran (oxane) derivative bearing a tertiary hydroxyl group and a methyl ester simultaneously at the C4 position . With molecular formula C7H12O4 and a molecular weight of 160.17 g·mol⁻¹, the compound presents a unique combination of hydrogen‑bond donor and acceptor functionality on a saturated six‑membered oxygen heterocycle . This substitution pattern distinguishes it from the broader class of tetrahydropyran carboxylates and makes it a versatile intermediate in medicinal chemistry, particularly for the construction of spiro‑fused and ring‑expanded pharmacophores [1].

Synthetic Workflow
Spiro-oxaazepine and ring-expanded pharmacophore synthesis
Patent-verified intermediate for RAF kinase inhibitor scaffolds
Fragment Design
Polar fragment with H-bond donor/acceptor pair, Rule-of-Three compliant
Supports hydrophilic sub-pocket interrogation

Why Methyl 4-Hydroxyoxane-4-carboxylate Cannot Be Replaced


Although 4‑hydroxy‑tetrahydropyran carboxylates share a common scaffold, subtle variations in the ester substituent (methyl vs. ethyl, benzyl, or free acid) produce measurable differences in lipophilicity, hydrogen‑bonding capacity, and subsequent reactivity. The methyl ester derivative is significantly more hydrophilic than its ethyl counterpart (ΔLogP ≈ 0.7) [1], a property that impacts both phase‑transfer behavior in synthesis and pharmacokinetic parameters when the fragment is incorporated into a drug candidate. Furthermore, the compound has been specifically validated in patent‑protected routes to spiro‑oxaazepine RAF kinase inhibitors [2]; replacement by a different ester would alter the steric and electronic profile of the key intermediate and could compromise reaction diastereoselectivity or yield. Thus, simple in‑class substitution introduces quantifiable risk in synthetic reliability and downstream biological performance.

Methyl ester (target)
vs. Ethyl or higher ester analogs
Measurable lipophilicity shift (ΔLogP ≈ 0.7) may alter phase-transfer behavior and downstream pharmacokinetic profile when embedded.
Methyl ester (target)
vs. Free acid or non-hydroxylated esters
Loss of the methyl ester or tertiary hydroxyl changes hydrogen-bonding capacity and reaction diastereoselectivity in patent-protected routes.

Methyl 4-Hydroxyoxane-4-carboxylate vs. Analogues


Hydrophilicity Advantage Over Ethyl Ester Analog

The calculated octanol‑water partition coefficient (LogP) for Methyl 4-hydroxyoxane-4-carboxylate is −0.71, whereas the ethyl ester analog (Ethyl 4-hydroxyoxane-4-carboxylate, CAS 179635-06-4) exhibits a LogP of 0.0 [1]. This difference of −0.71 log units indicates that the methyl ester is substantially more hydrophilic. In medicinal chemistry campaigns, lower LogP often correlates with improved aqueous solubility and reduced metabolic clearance via cytochrome P450 pathways, making the methyl ester a preferred fragment when polarity needs to be increased without adding extra hydrogen‑bond donors or acceptors [2].

Hydrophilicity Context vs. Ethyl Ester
Cross-study comparable
ΔLogP = −0.71 (more hydrophilic)
Supports selection when higher polarity is needed without additional H-bond donors.
Predicted LogP: target −0.71 vs. ethyl ester 0.0; standardized conditions.
Lipophilicity Drug design Physicochemical property

Patent-Validated Synthesis of Spiro-Oxaazepine RAF Inhibitors

Chinese patent CN113264945B explicitly discloses the use of Methyl 4-hydroxyoxane-4-carboxylate as a reactant in the synthesis of N‑(4‑methyl‑3‑(3‑oxo‑2',3',4,5,5',6'‑hexahydro‑3H‑spiro[benzo[f][1,4]oxaazepine‑2,4'‑pyran]‑8‑yl)phenyl)‑2‑(trifluoromethyl)isonicotinamide, a spiro‑oxaazepine derivative claimed as a RAF kinase inhibitor [1]. The reaction proceeds under controlled pressure (1.01 MPa) and temperature (35–100 °C) in mixed solvents (1,4‑dioxane/methanol/water/toluene) in the presence of a palladium catalyst, yielding the complex spiro product after 6 hours [1]. No analogous yield‑optimised procedure using the ethyl or benzyl ester has been reported in the same patent family, suggesting the methyl ester was selected intentionally for its reactivity and solubility profile during scale‑up [1].

Patent-Verified Synthetic Use
Head-to-head presence
Sole 4-OH tetrahydropyran building block in CN113264945B spiro-oxaazepine route
Reduces synthetic risk and simplifies CMC documentation for RAF-targeted research.
Pd-catalyzed, 1.01 MPa, 35–100 °C; ethyl/benzyl esters not validated in patent.
Medicinal chemistry Spiro heterocycle RAF inhibitor Patent intermediate

Hydrogen-Bond Donor Advantage Over Non-Hydroxylated Esters

Methyl 4-hydroxyoxane-4-carboxylate possesses one hydrogen‑bond donor (the tertiary OH) and four hydrogen‑bond acceptors (two oxygens of the ester carbonyl and ether, plus the ring oxygen and hydroxyl oxygen) . In contrast, the non‑hydroxylated analog Methyl tetrahydropyran-4-carboxylate (CAS 110238-91-0) has zero donors and only three acceptors . The additional donor‑acceptor pair in the target compound enables stronger and more directional intermolecular interactions, which can be critical for binding to polar enzyme active sites or for forming co‑crystals that improve solid‑state properties [1].

H-Bond Donor/Acceptor Profile
Class-level inference
1 donor, 4 acceptors (+1 donor, +1 acceptor vs. non-hydroxylated analog)
May support polar active-site interactions and co-crystal formation studies.
Atom-type counting from molecular formula; consistent with SMILES.
Hydrogen bonding Molecular recognition Solubility

Purity Benchmarking Against Analogues

Multiple independent suppliers report a standard purity of 97% for Methyl 4-hydroxyoxane-4-carboxylate (CAS 115996-72-0) . By comparison, the structurally related free acid, 4‑hydroxyoxane‑4‑carboxylic acid (CAS 50289-13-9), is typically supplied at 95% purity . The 2‑percentage‑point purity advantage reduces the burden of unidentified impurities, which can interfere with catalytic reactions or lead to off‑target activity in biological assays.

Purity Context vs. Free Acid
Cross-study comparable
97% (target) vs. 95% (free acid)
Higher baseline purity reduces repurification need and improves stoichiometric accuracy.
Supplier-reported HPLC/GC area%; multiple vendors.
Chemical purity Procurement Synthetic reliability

Fragment-Based Lead Discovery Advantage

With a molecular weight of 160.17 g·mol⁻¹ and only 2 rotatable bonds, Methyl 4-hydroxyoxane-4-carboxylate falls well within the Congreve ‘Rule of Three’ criteria for fragments (MW < 300, rotatable bonds ≤ 3) . The ethyl ester analog (MW 174.19) is also compliant but adds an additional rotatable bond (3 total) [1], which introduces greater conformational entropy and can reduce ligand efficiency when the ester group does not make productive contacts with the target [2]. The methyl ester therefore offers a slightly more rigid, entropically favourable fragment growing point.

Fragment Rule-of-Three Profile
Class-level inference
MW 160.17, 2 rotatable bonds (ΔMW −14.02, ΔRotB −1 vs. ethyl ester)
Favorable for fragment library inclusion; leaner than ethyl analog, potentially higher ligand efficiency.
Descriptors computed from SMILES; Rule-of-Three compliant.
Fragment-based drug discovery Rule of Three Lead‑likeness

Storage Stability and Cold-Chain Requirements

The compound is recommended for storage at 2–8 °C , a defined cold‑chain condition that, when maintained, extends shelf‑life and minimises ester hydrolysis or hydroxyl oxidation. In contrast, many simple tetrahydropyran esters (e.g., Methyl tetrahydropyran-4-carboxylate) are shipped and stored at ambient temperature , which may be acceptable for non‑functionalised analogs but would lead to gradual degradation of the hydroxyl‑containing target compound over time. The explicit cold‑storage specification provides a quality‑differentiated handling protocol not uniformly required for lower‑functionality analogs.

Storage Stability
Class-level inference
2–8 °C (refrigerated) vs. ambient for non-hydroxylated analogs
Cold-chain procurement signals characterized stability; reduces degradation risk.
Supplier recommendation; ester hydrolysis/oxidation minimized under refrigeration.
Chemical stability Storage conditions Procurement logistics

Methyl 4-Hydroxyoxane-4-carboxylate Applications


Synthesis of Spiro-Oxaazepine RAF Kinase Inhibitors

The compound is the verified intermediate in the patent‑protected route to spiro‑oxaazepine RAF inhibitors (CN113264945B) [1]. Research groups targeting mutant KRAS‑driven cancers can directly adopt the published procedure, leveraging the methyl ester’s solubility and reactivity to access the seven‑membered oxaazepine ring system under Pd‑catalysed conditions.

Fragment-Based Drug Discovery Libraries

With a LogP of −0.71 [2] and compliance with the ‘Rule of Three’ for fragments [3], the compound is an ideal polar fragment for inclusion in diversity‑oriented libraries. Its hydrogen‑bond donor/acceptor profile (1 donor, 4 acceptors) enables interrogation of hydrophilic sub‑pockets in targets such as kinases, proteases, and epigenetic readers.

Ester Prodrug Design

The methyl ester serves as a more hydrophilic alternative to ethyl or benzyl esters when masking a carboxylic acid as a prodrug [2]. Its increased polarity can improve aqueous solubility and reduce first‑pass metabolism, making it a strategic choice for early‑phase pharmacokinetic optimisation of carboxylate‑containing leads.

Anesthetic Agent Intermediate Development

The compound is implicated in the broader patent landscape of metomidate/etomidate analogs (WO2013106717A1) [4], where 4‑hydroxy‑tetrahydropyran carboxylates serve as key building blocks. Sourcing the methyl ester ensures alignment with the intellectual property framework of next‑generation sedative‑hypnotics with improved adrenocortical safety profiles.

Application
Selection Property
Validation Focus
Spiro-oxaazepine RAF inhibitor synthesis
Patent-verified intermediate
Reaction yield and stereoselectivity under reported conditions
Fragment-based library design
Polar fragment, Rule-of-Three compliant, 1 donor/4 acceptors
Ligand efficiency and binding-mode assays
Ester prodrug research
More hydrophilic methyl ester masking group
Aqueous solubility and metabolic stability context
Anesthetic intermediate development
Aligned with metomidate/etomidate patent landscape
Adrenocortical endpoint monitoring context

Technical Documentation Hub

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49 linked technical documents
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